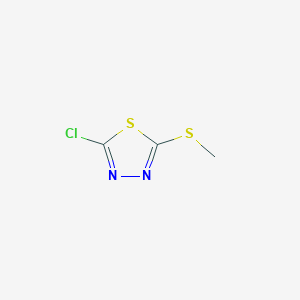
3-(3,4-Dimethoxyphenyl)propanenitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as 3,3-dimethoxypropanenitrile has been reported using elimination and addition reactions. Specifically, 3-phenylsulfonylpropanenitrile was obtained from 2-chloro-3-phenylsulfonylpropanenitrile with a high yield, and further reacted with sodium methoxide in methanol to give 3,3-dimethoxypropanenitrile . This synthesis pathway highlights the potential methods that could be adapted for the synthesis of 3-(3,4-Dimethoxyphenyl)propanenitrile.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, FT-IR, and NMR spectroscopies . These methods provide detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of 3-(3,4-Dimethoxyphenyl)propanenitrile.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For instance, an unusual Michael addition involving 3,3-dimethoxypropanenitrile and 2-aryl-substituted acrylates has been described, leading to different products based on the reaction temperature . Additionally, the photochemistry of related β-cyanochalcone compounds has been studied, revealing dimerization through isomerization in the solid state . These studies provide insights into the types of chemical reactions that 3-(3,4-Dimethoxyphenyl)propanenitrile might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been investigated. For example, the nitration of lignin model compounds has been studied, showing that nitro groups can enter the aromatic nucleus and that demethylation can occur under certain conditions . The properties of a Salen-type bisoxime chelating ligand and its Ni(II) cluster have also been characterized, providing information on coordination chemistry and thermal properties . These findings can help predict the behavior of 3-(3,4-Dimethoxyphenyl)propanenitrile under various conditions.
Wissenschaftliche Forschungsanwendungen
Electro-Optical and Charge-Transport Properties
- Research Focus: An in-depth quantum chemical investigation was conducted on trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN), a compound related to 3-(3,4-Dimethoxyphenyl)propanenitrile. The study explored the structural, electro-optical, and charge-transport properties using quantum chemical methods. This included examining the molecular geometries, absorption and fluorescence wavelengths, charge density distributions, and charge-transport behavior, revealing DMNPN as an efficient hole-transport material (Irfan et al., 2015).
Fungal Metabolism of Derivatives
- Research Focus: The white rot fungus Phanerochaete chrysosporium metabolized 3,4-dimethoxycinnamic acid, a derivative of 3-(3,4-Dimethoxyphenyl)propanenitrile, producing several metabolites like 3-(3,4-dimethoxyphenyl)propionic acid and dimethoxycinnamyl alcohol. This study highlights the significance of olefin saturation and acid reduction reactions in the fungus's metabolic pathways (Enoki et al., 1981).
Acidolysis of Lignin Model Compounds
- Research Focus: Research into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including ones derived from 3-(3,4-Dimethoxyphenyl)propanenitrile, sheds light on the chemical processes involved in lignin degradation. This study provides insights into the significance of the γ-hydroxymethyl group in these reactions and explores various mechanisms, including hydride transfer, in the acidolysis process (Yokoyama, 2015).
Crystallography and NMR Spectroscopy
- Research Focus: The compound 2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-indene, obtained from a derivative of 3-(3,4-Dimethoxyphenyl)propanenitrile, was investigated using X-ray crystallography and NMR spectroscopy. This study contributes to understanding the molecular structure and bonding nature in derivatives of 3-(3,4-Dimethoxyphenyl)propanenitrile (Li et al., 1996).
Corrosion Inhibition
- Research Focus: Research on spirocyclopropane derivatives, including compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, focuses on their inhibition properties for mild steel corrosion in acidic solutions. This demonstrates the potential application of 3-(3,4-Dimethoxyphenyl)propanenitrile derivatives in materials science, particularly in corrosion prevention (Chafiq et al., 2020).
Wirkmechanismus
Safety and Hazards
3-(3,4-Dimethoxyphenyl)propanenitrile is considered hazardous. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECKQPWCSYMCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313037 | |
| Record name | 3-(3,4-Dimethoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49621-56-9 | |
| Record name | 3,4-Dimethoxybenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49621-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 266052 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049621569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC266052 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,4-Dimethoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-Dimethoxyphenyl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5S)-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3032692.png)
![2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B3032693.png)




![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)


